molecular formula C20H19N3O2S B2964335 2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 518017-85-1

2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No. B2964335
CAS RN: 518017-85-1
M. Wt: 365.45
InChI Key: VCJJYOKDJAKYPH-UHFFFAOYSA-N
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Description

The compound “2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl groups, which are six-membered carbon rings . The presence of the sulfanyl group (-SH) and the acetamide group (-CONH2) suggest that this compound might have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by factors like the aromaticity of the phenyl and pyrimidine rings, the polarity of the acetamide group, and the potential for hydrogen bonding involving the sulfanyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and potential for hydrogen bonding .

Scientific Research Applications

Quantum Chemical Insight into Molecular Structure and Drug Likeness

A novel antiviral active molecule, closely related to the specified compound, has been synthesized and characterized, revealing insights into its equilibrium geometry, natural bond orbital calculations, and vibrational assignments. This study emphasizes the molecule's antiviral potency, particularly against SARS-CoV-2, highlighting its potential in COVID-19 therapeutics. The detailed analysis of intermolecular interactions, drug likeness, and molecular docking against SARS-CoV-2 protein showcases its pharmacokinetic properties and the possibility of irreversible interaction with SARS-CoV-2 protease (Mary et al., 2020).

Crystal Structure Analysis

Research on compounds with a similar structure has provided valuable insights into their crystal structure, showcasing how the pyrimidine ring's orientation influences the molecule's overall conformation and potentially its interaction with biological targets. Such structural analyses are crucial for understanding the compound's biochemical interactions and potential therapeutic applications (Subasri et al., 2017).

Dual Inhibitory Action on Key Enzymes

Compounds bearing a similar core structure have demonstrated potent dual inhibitory action against critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for DNA synthesis. This dual inhibition suggests the compound's potential as a therapeutic agent in treating diseases characterized by rapid cell division, such as cancer (Gangjee et al., 2008).

Antimicrobial and Antitumor Potential

Synthetic approaches to derivatives of related compounds have revealed significant antimicrobial and antitumor activities. Such findings underscore the potential utility of these compounds in developing new treatments for bacterial infections and cancer, highlighting the broader implications of this research in medicinal chemistry and pharmacology (Farzaliyev et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have useful medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18-13-17(16-9-5-2-6-10-16)22-20(23-18)26-14-19(25)21-12-11-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJJYOKDJAKYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

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